Cas no 28058-62-0 (Clocapramine Dihydrochloride)

Clocapramine Dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 4'-Carbamoyl-1'-[3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin- 5-yl)propyl]-1,4'-bipiperidinium dichloride
- Clocapramine Dihydrochloride
- -(3-(10,11-DIHYDRO-3-CHLORO-5H-DIBENZ-(b,f)AZEPIN-5-YL)PROPYL)-(1,4&prime
- 1&prime
- 1'-[3-(3-chloro-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-propyl]-octahydro-[1,4']bipyridinyl-4'-carboxylic acid amide
- 3-Chlorocarpipramine
- AC1L1EHB
- -CARBOXAMIDE DIHYDROCHLORIDE
- Clocapramina
- clocapramine
- Clocapramine (INN)
- Clocapramine [INN]
- Clocapramine HCl
- Clocapraminum
- Clocarpramine dihydrochloride
- Y 4153
- CLOCAPRAMINE DIHYDROCHLORIDE ANHYDROUS
- EINECS 248-805-8
- clocapramine hydrochloride
- CLOCAPRAMINE HYDROCHLORIDE ANHYDROUS
- Clofekton
- CLOCAPRAMINE DIHYDROCHLORIDE [MI]
- 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride
- 1'-(3-(3-Chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)(1,4'-bipiperidine)-4'-carboxamide dihydrochloride
- Clocapramine hydrochloride [JAN]
- 28058-62-0
- UNII-K7UMH49J6Q
- K7UMH49J6Q
- Q27282063
- 3-Chlorocarpipramine dihydrochloride
- Clocarpramine HCl
- 3-CHLORO-5-(3-(4-PIPERIDINO-4-CARBAMOYLPIPERIDINO)PROPYL)-10,11-DIHYDRO-5H-DIBENZ(B,F)AZEPINE DIHYDROCHLORIDE
- NS00049288
- 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2)
- CLOCAPRAMINE HYDROCHLORIDE [WHO-DD]
- DTXSID20950770
- (1,4'-Bipiperidine)-4'-carboxamide, 1'-(3-(10,11-dihydro-3-chloro-5H-dibenz(b,f)azepin-5-yl)propyl)-, dihydrochloride
- (1,4'-BIPIPERIDINE)-4'-CARBOXAMIDE, 1'-(3-(3-CHLORO-10,11-DIHYDRO-5H-DIBENZ(B,F)AZEPIN-5-YL)PROPYL)-, HYDROCHLORIDE (1:2)
- 1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride
- 1-[3-(2-chloro-5, 6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride
- UUTRFZNTTSPNOY-UHFFFAOYSA-N
-
- インチ: InChI=1S/C28H37ClN4O.2ClH/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32;;/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34);2*1H/p-1
- InChIKey: UUTRFZNTTSPNOY-UHFFFAOYSA-M
- SMILES: Cl.[Cl-].ClC1=CC=C2C(N(C3=CC=CC=C3CC2)CCCN2CCC(N3CCCCC3)(C(=O)N)CC2)=C1
計算された属性
- 精确分子量: 552.218945g/mol
- 同位素质量: 552.218945g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 36
- 回転可能化学結合数: 6
- 複雑さ: 675
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.8Ų
じっけんとくせい
- ゆうかいてん: >250°C (dec.)
- Solubility: DMSO (Slightly), Methanol (Slightly)
Clocapramine Dihydrochloride Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Refrigerator, under inert atmosphere
Clocapramine Dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C853700-10mg |
Clocapramine Dihydrochloride |
28058-62-0 | 10mg |
$ 925.00 | 2023-04-17 | ||
TRC | C853700-25mg |
Clocapramine Dihydrochloride |
28058-62-0 | 25mg |
$ 1975.00 | 2023-04-17 | ||
TRC | C853700-2.5mg |
Clocapramine Dihydrochloride |
28058-62-0 | 2.5mg |
$ 253.00 | 2023-04-17 | ||
TRC | C853700-1mg |
Clocapramine Dihydrochloride |
28058-62-0 | 1mg |
$ 115.00 | 2023-09-08 |
Clocapramine Dihydrochloride 関連文献
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
6. Back matter
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Clocapramine Dihydrochlorideに関する追加情報
Clocapramine Dihydrochloride: A Comprehensive Overview
Clocapramine Dihydrochloride, also known by its CAS number CAS No. 28058-62-0, is a compound of significant interest in the field of pharmacology and neuroscience. This compound, classified as a neurotransmitter reuptake inhibitor, has garnered attention due to its potential therapeutic applications in treating various neuropsychiatric disorders. Recent studies have shed light on its mechanism of action, pharmacokinetics, and efficacy in preclinical models, making it a promising candidate for further exploration.
The chemical structure of Clocapramine Dihydrochloride is characterized by its ability to interact with key neurotransmitter systems, particularly dopamine and norepinephrine. This interaction suggests its potential role in modulating mood and cognitive functions, which are often impaired in conditions such as depression and anxiety. Researchers have employed advanced techniques, including molecular docking studies and electrophysiological assays, to elucidate the precise binding mechanisms of this compound. These findings have been published in reputable journals, underscoring the scientific rigor behind its investigation.
One of the most compelling aspects of Clocapramine Dihydrochloride is its selective affinity for certain receptor subtypes. This selectivity not only enhances its therapeutic potential but also minimizes the risk of adverse side effects, a critical factor in drug development. Recent clinical trials have demonstrated its efficacy in reducing depressive symptoms in animal models, with results comparable to existing antidepressants but with a potentially improved safety profile.
In terms of pharmacokinetics, CAS No. 28058-62-0 exhibits favorable absorption and bioavailability characteristics, making it suitable for oral administration. Studies have shown that it achieves optimal plasma concentrations within a short timeframe, ensuring rapid onset of action. Additionally, its metabolism and excretion pathways have been thoroughly investigated, providing insights into its suitability for long-term use.
The latest research on Clocapramine Dihydrochloride has also explored its potential in treating neurodegenerative diseases such as Alzheimer's disease. Preclinical data indicate that this compound may protect against neuronal damage by inhibiting oxidative stress and inflammation. These findings open new avenues for its application beyond traditional psychiatric indications.
In conclusion, Clocapramine Dihydrochloride (CAS No. 28058-62-0) represents a promising compound with diverse therapeutic applications. Its unique pharmacological properties, combined with recent advancements in understanding its mechanisms of action, position it as a valuable asset in the development of novel treatments for neuropsychiatric disorders. As research continues to unfold, the potential of this compound to revolutionize therapeutic strategies remains an exciting prospect for both scientists and clinicians alike.
28058-62-0 (Clocapramine Dihydrochloride) Related Products
- 518048-05-0(Raltegravir)
- 1806260-78-5(2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid)
- 852399-64-5(2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide)
- 1261905-91-2(6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid)
- 888426-90-2(6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 23088-42-8((±)-(1-Bromoethyl-2,2,2-d3)benzene)
- 2229171-49-5(tert-butyl 4-(4-aminobutan-2-yl)-1H-imidazole-1-carboxylate)
- 691891-06-2(N-(7-METHYL-8-QUINOLINYL)THIOUREA)
- 1261681-15-5(2-Chloro-4-(2-(trifluoromethyl)phenyl)pyridine)
- 2228444-33-3(3,3-difluoro-2-(5-methylpyrazin-2-yl)propan-1-amine)




